molecular formula C8H10N2O2 B13171452 2-Ethyl-5-methylpyrimidine-4-carboxylic acid

2-Ethyl-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13171452
M. Wt: 166.18 g/mol
InChI Key: OMVHVURROKGALP-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by subsequent alkylation and carboxylation steps to introduce the ethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while reduction can produce 2-ethyl-5-methylpyrimidine-4-carboxylate .

Scientific Research Applications

2-Ethyl-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-ethyl-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-3-6-9-4-5(2)7(10-6)8(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

OMVHVURROKGALP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C(=O)O)C

Origin of Product

United States

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